molecular formula C21H42N2O3 B1621764 (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide CAS No. 59272-84-3

(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide

Cat. No.: B1621764
CAS No.: 59272-84-3
M. Wt: 370.6 g/mol
InChI Key: QGCUAFIULMNFPJ-UHFFFAOYSA-N
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Description

(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is a zwitterionic surfactant commonly used in various industrial and scientific applications. This compound is known for its excellent surface-active properties, making it a valuable ingredient in formulations requiring emulsification, foaming, and detergency.

Biochemical Analysis

Biochemical Properties

Myristamidopropyl betaine plays a significant role in biochemical reactions due to its amphoteric nature, which allows it to interact with both positively and negatively charged molecules. This compound interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic interactions and hydrogen bonding. For instance, it can interact with enzymes involved in lipid metabolism, such as lipases, by stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency . Additionally, myristamidopropyl betaine can form complexes with proteins, altering their conformation and activity, which can impact various biochemical pathways .

Cellular Effects

Myristamidopropyl betaine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In keratinocytes, for example, it has been shown to enhance cell proliferation and differentiation, which is beneficial for maintaining healthy skin . Furthermore, myristamidopropyl betaine can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting protective effects on cells . Its ability to reduce surface tension also facilitates the removal of dirt and oil from the skin and hair, contributing to its cleansing properties .

Molecular Mechanism

At the molecular level, myristamidopropyl betaine exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity depending on the context . For example, it can inhibit proteases by binding to their active sites and preventing substrate access . Additionally, myristamidopropyl betaine can interact with membrane proteins, altering their conformation and affecting signal transduction pathways . These interactions can lead to changes in gene expression and cellular responses, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myristamidopropyl betaine can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to high temperatures or extreme pH levels can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that myristamidopropyl betaine can have sustained effects on cellular function, including enhanced cell viability and reduced oxidative stress .

Dosage Effects in Animal Models

The effects of myristamidopropyl betaine vary with different dosages in animal models. At low to moderate doses, it has been shown to improve skin hydration and barrier function without causing significant adverse effects . At high doses, myristamidopropyl betaine can cause irritation and toxicity, particularly when applied to sensitive areas . Threshold effects have been observed, where the beneficial effects plateau at certain concentrations, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Myristamidopropyl betaine is involved in various metabolic pathways, including those related to lipid metabolism and methyl group transfer. It interacts with enzymes such as lipases and methyltransferases, influencing the breakdown and synthesis of lipids and other biomolecules . These interactions can affect metabolic flux and the levels of key metabolites, contributing to its overall biochemical effects . Additionally, myristamidopropyl betaine can act as an osmoprotectant, helping cells maintain osmotic balance under stress conditions .

Transport and Distribution

Within cells and tissues, myristamidopropyl betaine is transported and distributed through interactions with various transporters and binding proteins. It can be taken up by cells via specific transporters and accumulate in certain cellular compartments . This localization can influence its activity and function, as it may interact with different biomolecules depending on its distribution . For example, its presence in the lipid bilayer can affect membrane fluidity and permeability, impacting cellular processes .

Subcellular Localization

Myristamidopropyl betaine is localized in various subcellular compartments, including the cytoplasm, membrane, and organelles. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in each compartment . For instance, in the membrane, it can interact with membrane proteins and lipids, affecting signal transduction and membrane dynamics . Additionally, post-translational modifications and targeting signals can direct myristamidopropyl betaine to specific organelles, where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide typically involves the reaction of dimethylaminopropylamine with a fatty acid, such as myristic acid (tetradecanoic acid), followed by quaternization with chloroacetic acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Solvent: Aqueous or organic solvents like ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: Dimethylaminopropylamine, myristic acid, and chloroacetic acid.

    Reaction Control: Automated systems to monitor temperature, pH, and reaction time.

    Purification: Techniques like distillation and crystallization to obtain the pure inner salt.

Chemical Reactions Analysis

Types of Reactions

(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Amine oxides.

    Reduction: Reduced amines.

    Substitution: Quaternary ammonium salts with different substituents.

Scientific Research Applications

(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell lysis buffers and protein extraction protocols.

    Medicine: Investigated for its potential in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in personal care products, detergents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Similar Compounds

    Cocamidopropyl Betaine: Another zwitterionic surfactant with similar applications but derived from coconut oil.

    Lauramidopropyl Betaine: Similar structure but with a shorter fatty acid chain (lauric acid).

Uniqueness

(carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide is unique due to its specific fatty acid chain length (tetradecanoic acid), which provides distinct emulsification and foaming properties compared to other betaines.

Properties

IUPAC Name

2-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(24)22-17-15-18-23(2,3)19-21(25)26/h4-19H2,1-3H3,(H-,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUAFIULMNFPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041283
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt
Source EPA Chemicals under the TSCA
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CAS No.

59272-84-3
Record name Myristamidopropyl betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59272-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxotetradecyl)amino)-1-propa- naminium hydroxide, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059272843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9041283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.058
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Record name MYRISTAMIDOPROPYL BETAINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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